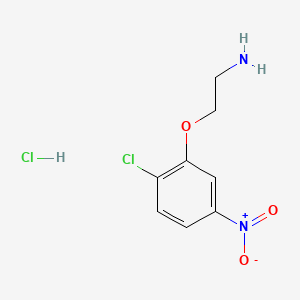
2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride is a versatile chemical compound used in various scientific studies. Its unique properties enable applications in fields such as pharmaceutical research, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-5-nitrophenol with ethylene oxide to form 2-(2-chloro-5-nitrophenoxy)ethanol. This intermediate is then reacted with ammonia to yield 2-(2-chloro-5-nitrophenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atom.
Reduction: 2-(2-amino-5-nitrophenoxy)ethan-1-amine hydrochloride.
Oxidation: Compounds with oxidized nitrogen functionalities.
Aplicaciones Científicas De Investigación
2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride is used in various scientific research applications, including:
Pharmaceutical Research: As a building block for the synthesis of potential drug candidates.
Organic Synthesis: As an intermediate in the preparation of more complex organic molecules.
Material Science: In the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical research, it may interact with enzymes or receptors to modulate biological pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Another compound with similar structural features but different applications, primarily used as a biochemical reagent.
2-chloro-5-nitrophenol: A precursor in the synthesis of 2-(2-chloro-5-nitrophenoxy)ethan-1-amine hydrochloride.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it valuable in various fields of scientific research.
Propiedades
IUPAC Name |
2-(2-chloro-5-nitrophenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3.ClH/c9-7-2-1-6(11(12)13)5-8(7)14-4-3-10;/h1-2,5H,3-4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWGBMUUJDISAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-aminehydrochloride](/img/structure/B6607681.png)
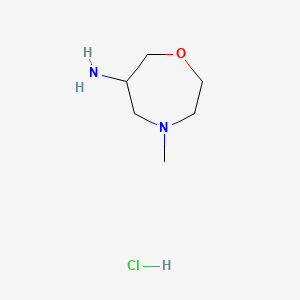
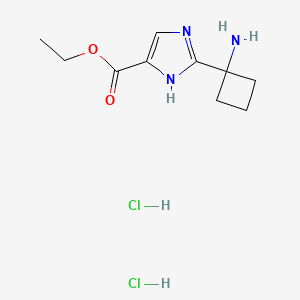
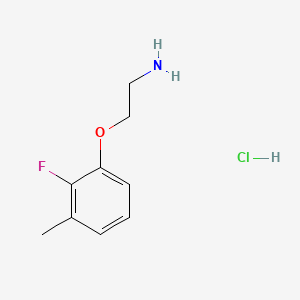
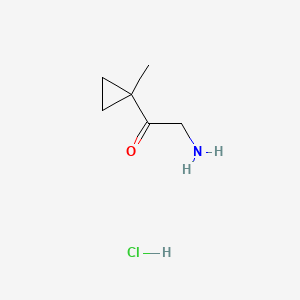
![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoicacidhydrochloride](/img/structure/B6607721.png)
![1-[1-(2-fluoroethyl)cyclopropyl]methanaminehydrochloride](/img/structure/B6607727.png)
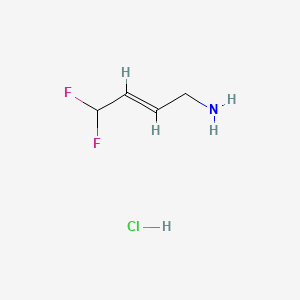
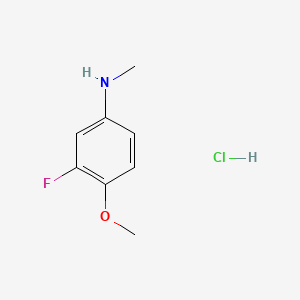
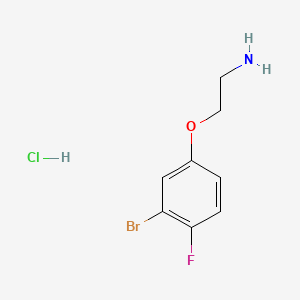

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
![2-[(morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylicaciddihydrochloride](/img/structure/B6607758.png)

